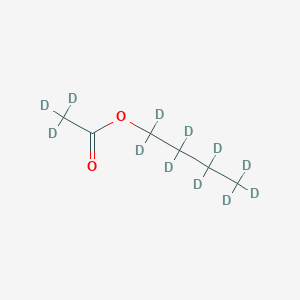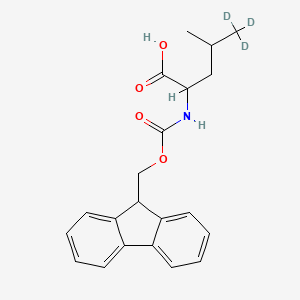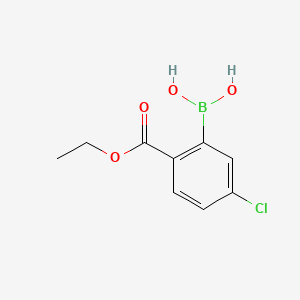
5-Chlor-2-(Ethoxycarbonyl)phenylboronsäure
Übersicht
Beschreibung
“5-Chloro-2-(ethoxycarbonyl)phenylboronic acid” is a chemical compound with the CAS Number: 871329-55-4 . It has a molecular weight of 228.44 and its IUPAC name is 5-chloro-2-(ethoxycarbonyl)phenylboronic acid .
Synthesis Analysis
The synthesis of boronic acids and their derivatives is a well-studied area of chemistry. One common method involves the reaction of phenylmagnesium bromide with trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .
Molecular Structure Analysis
The molecular structure of “5-Chloro-2-(ethoxycarbonyl)phenylboronic acid” can be represented by the InChI code: 1S/C9H10BClO4/c1-2-15-9(12)7-4-3-6(11)5-8(7)10(13)14/h3-5,13-14H,2H2,1H3 .
Chemical Reactions Analysis
Boronic acids, including “5-Chloro-2-(ethoxycarbonyl)phenylboronic acid”, are often used in Suzuki-Miyaura coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . Protodeboronation of boronic esters is also an important reaction, although it is not as well developed .
Physical And Chemical Properties Analysis
“5-Chloro-2-(ethoxycarbonyl)phenylboronic acid” is a solid compound . It should be stored in an inert atmosphere at 2-8°C .
Wissenschaftliche Forschungsanwendungen
Rezeptor und Sensor für Kohlenhydrate
Phenylboronsäuren, einschließlich “5-Chlor-2-(Ethoxycarbonyl)phenylboronsäure”, können als Rezeptoren und Sensoren für Kohlenhydrate wirken . Sie können reversible kovalente Bindungen mit Diolen bilden, die in Kohlenhydraten vorhanden sind. Diese Eigenschaft ermöglicht es ihnen, Kohlenhydrate zu erkennen und an sie zu binden, wodurch sie bei der Entwicklung von Kohlenhydratsensoren nützlich sind.
Antibiotische Mittel
Phenylboronsäuren wurden auf ihre potenzielle Verwendung als antimikrobielle Mittel untersucht . Sie können die Synthese der bakteriellen Zellwand stören, was zum Tod der Bakterien führt. “this compound” könnte möglicherweise in dieser Anwendung eingesetzt werden.
Enzymhemmer
Phenylboronsäuren können auch als Enzymhemmer wirken . Sie können an die aktiven Zentren von Enzymen binden und sie so daran hindern, ihre Funktionen auszuüben. Diese Eigenschaft könnte bei der Entwicklung neuer Medikamente genutzt werden.
Neutronen-Einfangtherapie bei Krebs
Borhaltige Verbindungen, einschließlich Phenylboronsäuren, wurden bei der Neutronen-Einfangtherapie bei Krebs eingesetzt . Die Boratome in diesen Verbindungen können Neutronen einfangen, die dann zerfallen und Strahlung freisetzen, die Krebszellen abtötet.
Transmembrantransport
Phenylboronsäuren können den Transport von Molekülen über Zellmembranen erleichtern . Diese Eigenschaft könnte verwendet werden, um Medikamente oder andere therapeutische Wirkstoffe in Zellen zu liefern.
Biokonjugation und Markierung von Proteinen und Zelloberflächen
Phenylboronsäuren können kovalente Bindungen mit Diolen bilden, die in vielen biologischen Molekülen vorhanden sind . Diese Eigenschaft ermöglicht es, sie in der Biokonjugation einzusetzen, einem Verfahren, das verwendet wird, um Moleküle an Proteine oder Zelloberflächen für verschiedene Forschungs- und therapeutische Anwendungen zu binden.
Wirkmechanismus
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic molecules .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to a metal catalyst, typically palladium . The palladium then facilitates the coupling of the boronic acid group with an electrophilic organic group .
Biochemical Pathways
In general, suzuki-miyaura cross-coupling reactions enable the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .
Pharmacokinetics
It’s important to note that boronic acids, including this compound, are susceptible to hydrolysis, especially at physiological ph . This could potentially affect the compound’s bioavailability.
Result of Action
The primary result of the action of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid can be influenced by various environmental factors. For instance, the pH strongly influences the rate of hydrolysis of boronic acids . Additionally, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .
Safety and Hazards
Zukünftige Richtungen
The future directions for the use of “5-Chloro-2-(ethoxycarbonyl)phenylboronic acid” and similar compounds likely involve their continued use in organic synthesis, particularly in carbon–carbon bond-forming reactions like the Suzuki-Miyaura coupling . There may also be further development of methods for the protodeboronation of boronic esters .
Biochemische Analyse
Biochemical Properties
5-Chloro-2-(ethoxycarbonyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used in organic chemistry to form carbon-carbon bonds, which are essential in the synthesis of various organic compounds. The compound interacts with palladium catalysts to facilitate the transmetalation process, where the boron atom transfers its organic group to the palladium center . This interaction is crucial for the formation of new carbon-carbon bonds, making 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid an important reagent in synthetic chemistry.
Cellular Effects
The effects of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid on cellular processes are still under investigation. It is known that boronic acids can influence cell signaling pathways and gene expression. For instance, boronic acids have been shown to inhibit proteasome activity, which can lead to the accumulation of ubiquitinated proteins and subsequent changes in cellular metabolism
Molecular Mechanism
At the molecular level, 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid exerts its effects through interactions with various biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its mechanism of action . This property allows it to interact with enzymes and proteins that contain diol groups, potentially inhibiting their activity. Additionally, the compound’s ability to participate in Suzuki-Miyaura coupling reactions highlights its role in facilitating the formation of carbon-carbon bonds through transmetalation processes .
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid in laboratory settings are important considerations for its use in biochemical studies. The compound is generally stable when stored under inert atmosphere at temperatures between 2-8°C Over time, however, it may undergo hydrolysis or oxidation, which can affect its reactivity and efficacy in biochemical reactions
Dosage Effects in Animal Models
The effects of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid at different dosages in animal models have not been extensively studied. It is known that boronic acids can exhibit dose-dependent toxicity, with higher doses potentially leading to adverse effects . Understanding the threshold effects and toxicological profile of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid in animal models is crucial for its safe application in biochemical research.
Metabolic Pathways
5-Chloro-2-(ethoxycarbonyl)phenylboronic acid is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s boronic acid group can participate in reactions with various biomolecules, influencing metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Understanding the mechanisms of transport and distribution is essential for determining the compound’s localization and accumulation within different cellular compartments.
Subcellular Localization
The subcellular localization of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid is determined by its interactions with specific targeting signals and post-translational modifications. These interactions can direct the compound to particular compartments or organelles within the cell, affecting its activity and function
Eigenschaften
IUPAC Name |
(5-chloro-2-ethoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BClO4/c1-2-15-9(12)7-4-3-6(11)5-8(7)10(13)14/h3-5,13-14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPMCOBGNHZGJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)C(=O)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660696 | |
| Record name | [5-Chloro-2-(ethoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
871329-55-4 | |
| Record name | [5-Chloro-2-(ethoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



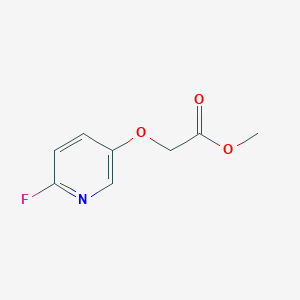
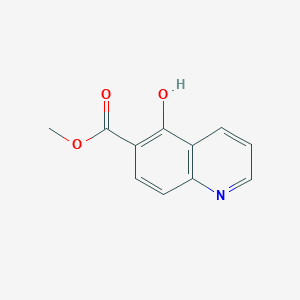

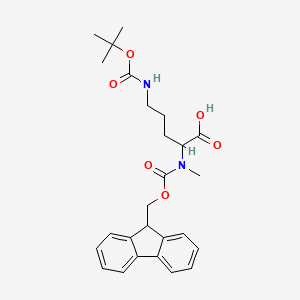
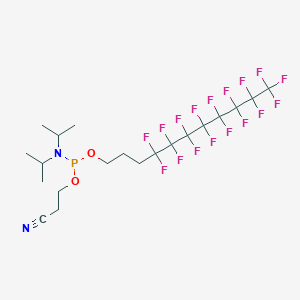
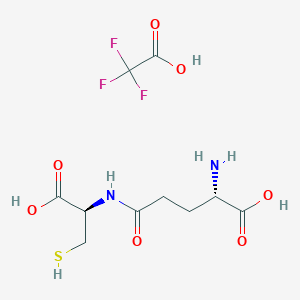
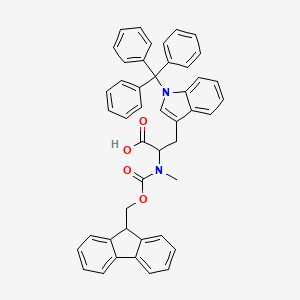
![2-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1451270.png)
![[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-YL]methyl imidothiocarbamate methan+](/img/structure/B1451273.png)
![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B1451274.png)
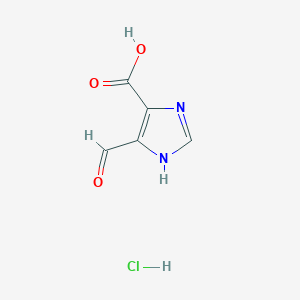
![4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine](/img/structure/B1451277.png)
